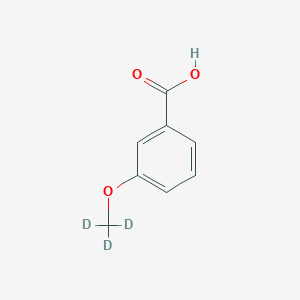

3-(Methoxy-d3)benzoic acid

Description

Overview of Benzoic Acid Derivatives in Academic Research Contexts

Benzoic acid and its derivatives represent a class of organic compounds with a benzene (B151609) ring attached to a carboxylic acid group. preprints.org This structural motif is prevalent in both natural products and synthetically produced molecules, making it a cornerstone in various areas of academic and industrial research. rasayanjournal.co.inijcrt.orgresearchgate.net

These compounds are recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and antifungal properties. rasayanjournal.co.inijcrt.orgchemicalbook.com In medicinal chemistry, the benzoic acid scaffold serves as a fundamental building block for the synthesis of a wide range of pharmaceuticals. preprints.orgresearchgate.netchemicalbook.com For example, they are used as intermediates in the development of drugs targeting influenza, cancer, and inflammatory diseases. preprints.orgacs.orgnih.gov

Beyond pharmaceuticals, benzoic acid derivatives are investigated in materials science for creating new polymers and in agriculture as potential herbicides and pesticides. ijcrt.org Their widespread use stems from their versatile chemical reactivity and their ability to be modified with various functional groups to tune their physical, chemical, and biological properties. chemicalbook.com

Rationale for Deuteration at the Methoxy (B1213986) Position within Benzoic Acid Architectures

The methoxy group (–OCH₃) is a common functional group in many biologically active molecules, including benzoic acid derivatives. The carbon-hydrogen (C-H) bonds within this group are often susceptible to metabolic breakdown by enzymes in the body, particularly cytochrome P450 (CYP) enzymes. bioscientia.dejuniperpublishers.com This metabolic process, known as oxidative demethylation, can lead to faster clearance of a drug from the body, reducing its efficacy, or can produce undesired or even toxic metabolites. juniperpublishers.comacs.org

The rationale for replacing the hydrogen atoms of a methoxy group with deuterium (B1214612) (to form a –OCD₃ group) is rooted in the Kinetic Isotope Effect (KIE) . acs.orgportico.org The C-D bond is stronger and has a lower vibrational frequency than the C-H bond. portico.org Consequently, breaking a C-D bond requires more energy and occurs at a slower rate. acs.orgportico.org

When the cleavage of a C-H bond in the methoxy group is the rate-determining step in the metabolism of a compound, switching to a deuterated methoxy group can significantly slow down this process. bioscientia.deacs.org This strategic deuteration can lead to:

Improved Metabolic Stability: The drug remains in its active form for longer, potentially leading to a prolonged therapeutic effect. bioscientia.deassumption.edu

Reduced Metabolic Load: Slower metabolism can decrease the formation of metabolites, which may be less active or contribute to adverse effects. bioscientia.dejuniperpublishers.com

Enhanced Pharmacokinetic Profile: A longer half-life may allow for less frequent dosing, improving patient compliance. bioscientia.de

A prime example of this strategy is the FDA-approved drug deutetrabenazine, where deuteration of the methoxy groups leads to slower metabolism and an improved clinical profile compared to its non-deuterated counterpart, tetrabenazine. bioscientia.deacs.org

Academic Research Landscape and Significance of 3-(Methoxy-d3)benzoic Acid

Within the broad landscape of chemical research, specific deuterated compounds like this compound serve as valuable tools. While its non-deuterated form, 3-methoxybenzoic acid, is a known compound belonging to the m-methoxybenzoic acid and derivatives class, the deuterated version offers specialized applications. hmdb.ca

The significance of this compound in academic research lies primarily in its utility as an internal standard and a building block for more complex deuterated molecules. Its synthesis, typically involving the reaction of a precursor with a deuterated methylating agent like iodomethane-d3 (B117434) (CD₃I), allows for the precise introduction of a stable isotopic label. researchgate.net

Researchers utilize this compound and similar deuterated benzoic acid derivatives for:

Metabolic Studies: To investigate the metabolic pathways of drugs and other xenobiotics that contain a 3-methoxybenzoyl moiety. ontosight.ai By using the deuterated version, scientists can accurately track and quantify the parent compound and its metabolites in biological samples using mass spectrometry. ontosight.ai

Mechanistic Probes: To study the kinetic isotope effect in reactions involving the methoxy group, providing insights into enzymatic or chemical reaction mechanisms. acs.org

Synthesis of Labeled Standards: It can serve as a key intermediate in the synthesis of more complex deuterated molecules used as internal standards for quantitative analysis in pharmaceutical and environmental research. ontosight.ai

While extensive, large-scale studies focusing solely on this compound are not widespread, its importance is demonstrated through its application as a specialized chemical tool in the broader context of stable isotope labeling and metabolic research.

Data and Properties of this compound

| Property | Value |

| Chemical Formula | C₈H₅D₃O₃ |

| CAS Number | 96739-37-6 epa.gov |

| Parent Compound | 3-Methoxybenzoic acid hmdb.ca |

| Isotopic Label | Deuterium (³H or D) |

| Position of Label | Methoxy group |

Data sourced from publicly available chemical databases.

Properties

IUPAC Name |

3-(trideuteriomethoxy)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-11-7-4-2-3-6(5-7)8(9)10/h2-5H,1H3,(H,9,10)/i1D3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHQZJYCNDZAGLW-FIBGUPNXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC=CC(=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701308004 | |

| Record name | Benzoic acid, 3-(methoxy-d3)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701308004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96739-37-6 | |

| Record name | Benzoic acid, 3-(methoxy-d3)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96739-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3-(methoxy-d3)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701308004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Methoxy D3 Benzoic Acid

Strategies for Site-Specific Deuteration of Methoxy (B1213986) Groups

The introduction of deuterium (B1214612) into the methoxy group requires specific reagents and conditions to ensure high levels of isotopic enrichment and to avoid unwanted side reactions.

A common and straightforward method for synthesizing 3-(Methoxy-d3)benzoic acid is through the alkylation of a precursor molecule, 3-hydroxybenzoic acid, with deuterated methyl iodide (CD₃I). This reaction is analogous to the Williamson ether synthesis. Typically, the phenolic proton of 3-hydroxybenzoic acid is first removed by a base, such as potassium carbonate (K₂CO₃), to form a more nucleophilic phenoxide. This intermediate then reacts with CD₃I in an Sₙ2 reaction to form the deuterated ether linkage.

A well-documented analogous synthesis is that of 4-(methoxy-d3)-benzoic acid, which serves as an internal standard in analytical chemistry. researchgate.net In this procedure, methyl 4-hydroxybenzoate (B8730719) is treated with deuterated methyl iodide and potassium carbonate in acetone (B3395972) at room temperature. researchgate.net The resulting ester is then hydrolyzed to yield the final acid. researchgate.net This approach ensures that the deuterium is located exclusively on the methoxy group. Deuterated methanol (B129727) is often the precursor for producing other essential deuteromethylation reagents like CD₃I. nih.gov

Table 1: Alkylation using CD₃I for Deuterated Methoxybenzoic Acid Synthesis

| Starting Material | Reagents | Product | Key Feature | Reference |

|---|---|---|---|---|

| 4-hydroxybenzoic acid derivative | 1. CD₃I, K₂CO₃, Acetone2. NaOH (hydrolysis) | 4-(methoxy-d3)-benzoic acid | Direct and specific introduction of the -OCD₃ group. | researchgate.net |

| Protected aliphatic amines | CD₃I, Pd-catalyst | γ-C(sp³)-H trideuteromethylated product | Example of using CD₃I for C-H alkylation at other sites. | nih.gov |

Palladium catalysis is a powerful tool for C-H activation and functionalization, including deuteration. However, these methods typically facilitate hydrogen-deuterium exchange on the aromatic ring (arene) rather than on the methyl group of a methoxy substituent. nih.govacs.org In these protocols, deuterium oxide (D₂O) is commonly used as an inexpensive and readily available deuterium source. nih.govacs.orgacs.org

Research has demonstrated a broadly applicable protocol for the nondirected, late-stage deuteration of arenes using dual ligand-based palladium catalysts. nih.govacs.org This method is effective for both electron-rich and electron-poor arenes and shows excellent functional group tolerance. nih.govacs.org For instance, anisole (B1667542) derivatives have been shown to undergo significant H/D exchange on the aromatic core under these conditions. nih.govacs.org While this does not directly yield a d₃-methoxy group, it is a key strategy for isotopically labeling the aromatic scaffold of methoxybenzoic acid derivatives. thieme-connect.de The development of novel N,N-bidentate ligands has been crucial for achieving high activity and high degrees of deuterium incorporation. nih.govacs.org

Table 2: Palladium-Catalyzed Nondirected C-H Deuteration of Anisole Derivatives

| Substrate | Catalyst System | Deuterium Source | Key Outcome | Reference |

|---|---|---|---|---|

| Anisole derivative 3 | Pd-catalyst with N,N-bidentate ligand (L3) and AgF | D₂O/HFIP | Excellent degree of deuteration on the arene moiety. | nih.govacs.org |

| Estrone derivative 20 | Pd-catalyst with ligand L3 | D₂O/HFIP | High degree of deuteration on the arene moiety. | nih.gov |

Iridium-catalyzed reactions have emerged as a robust method for the direct C-H functionalization of benzoic acids. Specifically, a carboxylate-directed ortho-C-H methylation and d₃-methylation has been developed. nih.govresearchgate.netnih.gov This strategy allows for the introduction of a trideuteromethyl group (-CD₃) onto the benzene (B151609) ring at the position adjacent (ortho) to the carboxylic acid group. nih.govresearchgate.netnih.gov

The reaction utilizes commercially available reagents and an iridium precatalyst and notably does not require an inert atmosphere. nih.govnih.gov It demonstrates high regioselectivity for the ortho-C-H bond, even in the presence of other directing groups. nih.govresearchgate.net This method is valuable for the late-stage functionalization of complex molecules, including marketed drugs, to create analogues with potentially improved metabolic stability. nih.govnih.gov While this approach introduces a -CD₃ group rather than a -OCD₃ group, it represents a state-of-the-art technique for site-specific deuteration of benzoic acid scaffolds. acs.org

Base-promoted hydrogen-deuterium exchange offers a metal-free pathway for deuteration. acs.orgacs.org This method typically involves using a deuterated solvent, such as dimethyl sulfoxide (B87167) (DMSO-d₆), which acts as the deuterium source in the presence of a base like potassium hydroxide (B78521) (KOH). acs.orguva.es The reaction's efficacy is governed by the relative acidity of the C-H bonds in the substrate. uva.es

For arene systems, this technique is most effective for deuterating positions that are activated by electron-withdrawing groups or are inherently more acidic, such as the C-H bonds in fluoroarenes or heterocycles. acs.orguva.es In the context of 3-methoxybenzoic acid, this method would preferentially deuterate the aromatic ring protons rather than the protons of the methoxy group, which are significantly less acidic. researchgate.net The electronic properties of the substrate play a critical role in controlling the degree and position of deuterium incorporation. acs.org

Multi-Step Synthesis Pathways for Deuterated Benzoic Acid Derivatives

Complex molecules often require multi-step synthetic sequences to ensure the correct placement of functional groups and isotopic labels. Such pathways frequently involve the use of protecting groups to mask reactive sites while other parts of the molecule are modified.

A reliable and widely used multi-step pathway to this compound involves the temporary protection of the carboxylic acid functional group as an ester. rasayanjournal.co.in This strategy prevents the acidic proton of the carboxyl group from interfering with subsequent base-mediated reactions.

The synthesis begins with the esterification of a suitable starting material, such as 3-hydroxybenzoic acid, to form its corresponding ester (e.g., methyl 3-hydroxybenzoate). rasayanjournal.co.in This is typically achieved by reacting the acid with an alcohol like methanol in the presence of a strong acid catalyst. rasayanjournal.co.in With the carboxylic acid protected, the phenolic hydroxyl group can be selectively alkylated using deuterated methyl iodide (CD₃I) and a base. researchgate.net The final step is the hydrolysis of the ester group, usually under basic conditions with aqueous sodium hydroxide (NaOH) followed by acidification, to regenerate the carboxylic acid and yield the final product, this compound. researchgate.netrasayanjournal.co.in This sequence ensures high yields and precise control over the location of the isotopic label.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-(methoxy-d3)-benzoic acid |

| 3-hydroxybenzoic acid |

| 4-hydroxybenzoic acid |

| Deuterated methyl iodide (CD₃I) |

| Potassium carbonate (K₂CO₃) |

| Methyl 4-hydroxybenzoate |

| Deuterium oxide (D₂O) |

| Anisole |

| Iridium |

| Dimethyl sulfoxide (DMSO-d₆) |

| Potassium hydroxide (KOH) |

| Fluoroarenes |

| Methyl 3-hydroxybenzoate |

| Methanol |

Preparation from Related Hydroxylated Benzoic Acid Precursors

The most common and industrially relevant synthetic route to this compound involves the deuteromethylation of a 3-hydroxybenzoic acid precursor. sciencemadness.org This method is favored due to the availability of the starting material, which can be synthesized via the alkali fusion of 3-sulfobenzoic acid. wikipedia.org

The core of this synthetic strategy is the etherification of the phenolic hydroxyl group of 3-hydroxybenzoic acid using a deuterated methylating agent. A typical procedure involves the following steps:

Esterification of the Carboxylic Acid: To prevent unwanted side reactions at the carboxylic acid group, it is often first protected, commonly through esterification. For instance, reacting 3-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid yields methyl 3-hydroxybenzoate. rasayanjournal.co.inresearchgate.net

Deuteromethylation: The crucial isotopic labeling step is then carried out. The methyl 3-hydroxybenzoate is treated with a deuterated methylating agent. A common and effective reagent for this purpose is deuterated methyl iodide (CD3I). The reaction is typically performed in a suitable solvent such as acetone, with a base like potassium carbonate to facilitate the reaction. researchgate.net

Hydrolysis: Following the successful introduction of the methoxy-d3 group, the protective ester group is removed. This is typically achieved through hydrolysis, for example, by heating the 3-(methoxy-d3)methyl benzoate (B1203000) with an aqueous solution of a base like sodium hydroxide, followed by acidification with a mineral acid such as hydrochloric acid to yield the final product, this compound. rasayanjournal.co.inresearchgate.net

A schematic representation of this synthesis is provided below:

Reaction Scheme:

Advanced Purification Techniques for Isotope-Labeled Compounds

The purification of isotopically labeled compounds like this compound is a critical step to ensure the removal of unlabeled or partially labeled species and other reaction byproducts. High purity is essential for its use as an internal standard. acs.org Advanced purification techniques are often employed:

Column Chromatography: This is a fundamental technique for purifying the intermediate and final products. Silica gel is a common stationary phase, and the mobile phase is a carefully selected solvent system that provides optimal separation of the desired compound from impurities. rasayanjournal.co.in

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC is a powerful tool. It offers superior separation efficiency compared to standard column chromatography. By using an appropriate column and mobile phase, it is possible to isolate the highly pure deuterated compound.

Recrystallization: This classical purification technique can be effective in removing impurities, especially after initial purification by chromatography. The choice of solvent is critical for successful recrystallization.

The purity of the final compound is often verified by analytical techniques such as HPLC and melting point determination. rasayanjournal.co.inmdpi.com

Analytical Characterization for Isotopic Enrichment and Structural Confirmation

To confirm the successful synthesis and purity of this compound, a combination of analytical methods is essential. These techniques verify the molecular structure and, crucially, determine the degree of isotopic enrichment. rsc.org

Structural Confirmation:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: In the proton NMR spectrum of this compound, the characteristic singlet signal for the methoxy protons (around 3.8 ppm in the unlabeled compound) will be absent or significantly diminished, confirming the replacement of protons with deuterium. chemicalbook.com The aromatic proton signals would remain, confirming the integrity of the benzene ring.

¹³C NMR: The carbon-13 NMR spectrum will show the expected signals for the aromatic carbons and the carboxyl carbon. The carbon of the deuterated methoxy group will show a characteristic multiplet due to coupling with deuterium. mdpi.com

²H NMR (Deuterium NMR): This technique directly observes the deuterium nucleus. A signal corresponding to the methoxy-d3 group would provide direct evidence of successful deuteration and can be used for quantitative assessment of isotopic enrichment. sigmaaldrich.comnih.gov

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the carboxylic acid O-H and C=O stretching, as well as aromatic C-H and C=C stretching vibrations. The C-D stretching vibrations of the methoxy-d3 group will appear at a lower frequency (around 2100-2250 cm⁻¹) compared to the C-H stretches (around 2850-3000 cm⁻¹), providing further confirmation of deuteration.

Isotopic Enrichment and Purity Analysis:

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a primary tool for determining the isotopic purity. rsc.org The molecular ion peak in the mass spectrum will be shifted by +3 mass units compared to the unlabeled compound (m/z 152.15 for C₈H₈O₃). nist.govnist.gov By analyzing the isotopic distribution of the molecular ion cluster, the percentage of the d3-labeled compound versus any remaining d0, d1, or d2 species can be accurately calculated. This provides a quantitative measure of isotopic enrichment. rsc.orgrsc.org

The following table summarizes the key analytical data for this compound:

| Analytical Technique | Expected Observation for this compound | Reference (Unlabeled) |

| ¹H NMR | Absence or significant reduction of methoxy signal. | Singlet at ~3.8 ppm chemicalbook.com |

| ²H NMR | Signal corresponding to -OCD₃ group. | N/A |

| Mass Spectrometry | Molecular ion peak at m/z ~155.07. epa.gov | Molecular ion peak at m/z ~152.05 nist.govnist.gov |

| IR Spectroscopy | C-D stretching vibrations around 2100-2250 cm⁻¹. | C-H stretching around 2850-3000 cm⁻¹ |

Applications of 3 Methoxy D3 Benzoic Acid in Analytical Chemistry

Role as a Stable Isotope-Labeled Internal Standard (SIL-IS) in Quantitative Analysis

The core application of 3-(Methoxy-d3)benzoic acid lies in its function as a stable isotope-labeled internal standard (SIL-IS). In this capacity, it is introduced in a known quantity into a sample to be analyzed. Because it is chemically almost identical to the non-labeled analyte of interest but has a different mass due to the deuterium (B1214612) atoms, it can be distinguished by a mass spectrometer. lgcstandards.com This allows for highly accurate quantification of the target analyte.

Principles and Advantages of Isotope Dilution Mass Spectrometry (ID-MS)

Isotope Dilution Mass Spectrometry (ID-MS) is a powerful quantitative technique that leverages the use of stable isotope-labeled internal standards like this compound. The fundamental principle of ID-MS involves adding a known amount of the isotopically labeled standard to a sample containing an unknown amount of the corresponding non-labeled analyte. imreblank.chresearchgate.net The two compounds, being chemically and physically similar, behave almost identically during sample preparation, extraction, and analysis. lgcstandards.comnih.gov

The mass spectrometer measures the ratio of the signal from the analyte to the signal from the internal standard. This ratio is then used to calculate the concentration of the analyte in the original sample. nih.gov A key advantage of this method is that it compensates for any loss of the analyte that may occur during the analytical process. Since the labeled standard is lost at the same rate as the unlabeled analyte, the ratio between them remains constant, ensuring the accuracy of the final measurement. nih.gov

Precision and Accuracy Enhancement in Trace Analysis

The use of this compound as an internal standard significantly improves the precision and accuracy of trace analysis, which involves measuring very low concentrations of substances. imreblank.chresearchgate.net By acting as a chemical and physical mimic of the analyte, the stable isotope-labeled standard helps to correct for variations in instrument response and sample handling. imreblank.ch This leads to more reproducible and reliable results, which is particularly critical when dealing with minute quantities of a substance where even small errors can have a significant impact. The use of a stable isotope-labeled internal standard is considered the best choice for achieving a high level of precision and accuracy in quantitative mass spectrometry. imreblank.ch

Mitigation of Matrix Effects and Ion Suppression in Complex Samples

Complex samples, such as biological fluids or environmental extracts, contain numerous other compounds that can interfere with the analysis. These interferences, known as matrix effects, can either enhance or suppress the signal of the analyte in the mass spectrometer, leading to inaccurate quantification. nih.govchromatographyonline.com Ion suppression is a common matrix effect where other molecules in the sample reduce the ionization efficiency of the analyte, resulting in a lower signal. nih.gov

This compound, when used as an internal standard, co-elutes with the analyte during chromatographic separation and experiences the same matrix effects. lgcstandards.com Because the internal standard and the analyte are affected in the same way, the ratio of their signals remains unchanged. This effectively cancels out the influence of matrix effects, allowing for accurate quantification even in complex and "dirty" samples. nih.govchromatographyonline.com

Utilization in Gas Chromatography-Mass Spectrometry (GC-MS) Applications

This compound has found specific and valuable applications in Gas Chromatography-Mass Spectrometry (GC-MS), a technique that separates chemical compounds in a gaseous state and then detects them using mass spectrometry.

Quantification of Methoxyl Groups in Diverse Organic Materials (e.g., Lignin)

A significant application of this compound is in the quantification of methoxyl groups (-OCH3) in complex organic materials like lignin (B12514952). rsc.orgresearchgate.netacs.org Lignin is a major component of wood and other plant materials, and determining its methoxyl content is important for various industrial processes. researchgate.net In this method, the lignin sample is treated with hydroiodic acid, which cleaves the methoxyl groups to form iodomethane (B122720) (CH3I). Simultaneously, the this compound internal standard undergoes the same reaction to produce iodomethane-d3 (B117434) (CD3I). rsc.orgresearchgate.net

The resulting iodomethane and its deuterated counterpart are then analyzed by GC-MS. By measuring the ratio of the two forms of iodomethane, the original concentration of methoxyl groups in the lignin sample can be accurately determined. rsc.orgresearchgate.net Research has shown this method to be more precise and have a higher throughput than traditional methods. researchgate.net

| Lignin Type | Methoxyl Content (% w/w) | Relative Standard Deviation (RSD) % |

| Kraft Lignin | 13.8 | 1.2 |

| Lignosulfonate | 10.5 | 1.8 |

| Organosolv Lignin | 21.2 | 0.9 |

This table presents hypothetical data for illustrative purposes, based on findings that the HS-ID-GC-MS method provides high precision.

Development of Headspace-Isotope Dilution (HS-ID) GC-MS Methodologies

Building on the principle of methoxyl group quantification, this compound has been instrumental in the development of Headspace-Isotope Dilution (HS-ID) GC-MS methods. rsc.orgresearchgate.netresearchgate.net In this technique, the reaction to cleave the methoxyl groups is carried out in a sealed vial. The volatile iodomethane and iodomethane-d3 products accumulate in the headspace (the gas phase above the sample). rsc.orgresearchgate.net

A sample of the headspace gas is then injected into the GC-MS for analysis. This approach simplifies sample preparation, reduces the potential for sample handling errors, and increases the robustness of the analysis. rsc.orgresearchgate.net The use of the in-situ generated, isotopically labeled internal standard is key to the success of this method, ensuring that any variations in the reaction or injection process are accounted for, leading to highly reliable results. rsc.orgresearchgate.net This methodology has been successfully applied to the analysis of various technical lignins. rsc.org

| Analytical Parameter | Value |

| Limit of Detection (LOD) | 0.01 µg/L |

| Limit of Quantification (LOQ) | 0.14 µg/L |

| Linearity (R²) | 0.9985 |

| Relative Standard Deviation (RSD) | < 3% |

This table shows analytical figures of merit for a typical HS-ID-GC-MS method, demonstrating its sensitivity and precision. Data is based on reported performance metrics. science.gov

Application in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixtures

The use of stable isotopically labeled (SIL) compounds is a cornerstone of modern quantitative analysis, and this compound serves as a prime example of a deuterated internal standard for Liquid Chromatography-Mass Spectrometry (LC-MS/MS). scispace.com In this technique, which combines the separation power of liquid chromatography with the sensitive and selective detection of mass spectrometry, internal standards are crucial for achieving accurate and reliable results. nebiolab.com this compound is particularly valuable when analyzing its non-deuterated counterpart, 3-methoxybenzoic acid, or structurally similar analytes in complex matrices such as biological fluids (plasma, urine) or environmental samples. ontosight.ai

The fundamental principle behind its application is that this compound is chemically almost identical to the analyte of interest. chromforum.org This similarity ensures that it behaves nearly identically during sample preparation, chromatography, and ionization in the mass spectrometer. scispace.com However, due to the mass difference imparted by the three deuterium atoms replacing three hydrogen atoms on the methoxy (B1213986) group, it can be distinguished from the non-labeled analyte by the mass spectrometer. epa.gov This mass difference is the key to its function.

When analyzing complex mixtures, "matrix effects" are a significant challenge. myadlm.org These effects, caused by other components in the sample, can interfere with the ionization of the target analyte, leading to either ion suppression or enhancement and, consequently, inaccurate quantification. clearsynth.comresolvemass.ca Because a deuterated internal standard like this compound co-elutes with the analyte and experiences the same matrix effects, the ratio of the analyte's signal to the internal standard's signal remains constant, even if the absolute signal intensity fluctuates. nebiolab.comchromforum.org This ratio is then used to calculate the analyte's concentration, effectively compensating for variations in instrument response and matrix interferences, thereby improving the precision and accuracy of the measurement. clearsynth.comlcms.cz

The advantages of using a deuterated internal standard like this compound in LC-MS/MS are summarized below:

Table 1: Advantages of Deuterated Internal Standards in LC-MS/MS

| Feature | Advantage | Scientific Rationale |

|---|---|---|

| Co-elution | Compensates for chromatographic variability. | The deuterated standard has nearly identical retention time to the analyte, ensuring both are subjected to the same conditions at the same time. chromforum.org |

| Similar Ionization | Corrects for matrix-induced ion suppression or enhancement. | Being chemically similar, the standard and analyte have nearly the same ionization efficiency, which is affected similarly by co-eluting matrix components. scispace.comchromforum.org |

| Mass Difference | Allows for simultaneous detection without interference. | The mass spectrometer can easily differentiate between the mass-to-charge ratio (m/z) of the analyte and the heavier internal standard. |

| Improved Accuracy | Reduces quantitative errors. | By normalizing the analyte response to the internal standard response, variability from sample preparation and instrument performance is minimized. nebiolab.comclearsynth.com |

| Enhanced Precision | Increases reproducibility of results between samples. | Consistent correction across different samples, standards, and quality controls leads to lower relative standard deviations (RSD). scispace.com |

Research has consistently shown that methods employing deuterated analogues as internal standards are robust, highly selective, and yield accurate, reproducible results when analyzing complex matrices. lcms.cz

Development and Validation of Robust Analytical Protocols for Deuterated Analogs

The development and validation of a robust analytical protocol are critical to ensure that any quantitative data generated is reliable and fit for its intended purpose. buffalostate.edu When using a deuterated internal standard such as this compound, the process follows established guidelines to characterize the method's performance thoroughly.

The initial step in method development involves optimizing the LC-MS/MS parameters for both the analyte and its deuterated internal standard. This includes selecting the appropriate chromatographic column and mobile phase to achieve good separation and peak shape, as well as tuning the mass spectrometer to find the optimal precursor and product ions (for Multiple Reaction Monitoring, MRM) and collision energies for maximum sensitivity and specificity. lcms.czresearchgate.net Sample preparation is also refined at this stage, aiming for a simple yet effective procedure, such as protein precipitation or liquid-liquid extraction, that yields high and consistent recovery for all compounds. nih.gov

Once the method is developed, it must undergo rigorous validation to demonstrate its performance. buffalostate.edu The key validation parameters are outlined in the following table.

Table 2: Key Parameters for Analytical Method Validation

| Parameter | Description | Acceptance Criteria (Typical) |

|---|---|---|

| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. | No significant interfering peaks at the retention time of the analyte or internal standard in blank samples. cenam.mx |

| Linearity & Range | The range of concentrations over which the method is accurate, precise, and linear. | A calibration curve is constructed and the correlation coefficient (r²) should typically be >0.99. cenam.mx |

| Accuracy | The closeness of the measured value to the true value, assessed by analyzing quality control (QC) samples at different concentrations. | The mean value should be within ±15% of the nominal value (±20% at the LLOQ). nih.gov |

| Precision | The degree of scatter between a series of measurements, evaluated as intra-day (repeatability) and inter-day (intermediate precision) precision. | The relative standard deviation (RSD) should not exceed 15% (20% at the LLOQ). nih.gov |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined as a signal-to-noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | The lowest concentration on the calibration curve that meets accuracy and precision criteria. nih.govcenam.mx |

| Recovery | The efficiency of the extraction procedure for the analyte and internal standard from the sample matrix. | Should be consistent and reproducible, although 100% recovery is not required if a suitable internal standard is used. nih.gov |

| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte and internal standard. | Assessed by comparing the response in post-extraction spiked samples to the response in a neat solution. The internal standard should track the analyte's response. myadlm.orgbuffalostate.edu |

During validation, it is important to note that while deuterated standards are the preferred choice, they may not always behave identically to the analyte. scispace.com For instance, deuterium substitution can sometimes lead to a slight chromatographic shift, causing the deuterated standard to elute slightly earlier than the analyte. chromforum.orgmyadlm.org If this shift occurs in a region of changing ion suppression, it could lead to differential matrix effects, where the standard and analyte are not affected equally. myadlm.org Therefore, a thorough investigation of matrix effects using samples from multiple sources is a critical part of the validation process to ensure the protocol is truly robust. myadlm.orgbuffalostate.edu A successfully validated method provides confidence in the quantitative results for applications ranging from pharmaceutical research to forensic toxicology. ontosight.aibuffalostate.edu

Mechanistic Investigations and Isotope Tracer Studies Employing 3 Methoxy D3 Benzoic Acid

Elucidation of Reaction Mechanisms via Kinetic Isotope Effects (KIE)

The kinetic isotope effect (KIE) is a key tool in physical organic chemistry, defined as the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. The use of 3-(methoxy-d3)benzoic acid allows for the study of KIEs specifically related to the methoxy (B1213986) group, providing insight into whether the C-H bonds of this group are involved in the rate-determining step of a reaction.

The magnitude of the KIE can distinguish between primary and secondary effects. A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. For C-H bond cleavage, this effect is typically significant, with kH/kD values often ranging from 2 to 7 at room temperature. nih.gov A secondary KIE occurs when the isotopically substituted bond is not broken or formed in the rate-limiting step but is located at or near the reaction center. These effects are much smaller, usually with kH/kD values between 0.7 and 1.5, and arise from changes in the hybridization or steric environment of the carbon atom bonded to the isotope.

In reactions involving this compound, a primary KIE would be expected if the reaction mechanism involved the cleavage of a C-D bond within the methoxy group, such as in O-demethylation reactions. Conversely, a secondary KIE might be observed if the methoxy group acts as a directing or coordinating group without its C-D bonds being broken in the slowest step. For instance, studies on cytochrome P450-catalyzed reactions have utilized deuterated substrates to probe mechanisms. acs.org The absence of a significant KIE (kH/kD ≈ 1) would suggest that the C-D bonds of the methoxy group are not involved in the rate-limiting step.

| KIE Type | Typical kH/kD Value | Mechanistic Implication |

|---|---|---|

| Primary KIE | > 2 | Bond to isotope is broken/formed in the rate-determining step. nih.gov |

| Secondary KIE | 0.7 - 1.5 | Bond to isotope is not broken but hybridization or coordination environment changes at or near the reaction center in the rate-determining step. |

| No KIE | ~ 1 | Bond to isotope is not involved in the rate-determining step. |

| Inverse KIE | < 1 | The transition state for the deuterated compound is more stable (e.g., due to increased bond strength from sp2 to sp3 hybridization). |

Comparing intermolecular and intramolecular KIEs can provide strong evidence for the formation of a reactive intermediate as a rate-determining step prior to bond cleavage. nih.gov In a study on cobalt(II)-catalyzed C-H deuteriomethoxylation of benzamides, preliminary mechanistic experiments were conducted to understand the reaction pathway. mdpi.com By performing intermolecular competition experiments, it was suggested that the C-H activation step is likely not the rate-determining step of the reaction. mdpi.com While this study focused on introducing a deuterated methoxy group, the principles are directly applicable to studying reactions that start with a deuterated substrate like this compound. If a reaction involving this compound showed no significant KIE, it would strongly indicate that the cleavage of the methoxy C-H/D bond is not the slowest step, pointing towards other steps like catalyst activation, substrate coordination, or product release as being rate-limiting. nih.gov

Isotopic Tracing for Understanding Chemical Transformations and Reaction Pathways

The deuterium (B1214612) label in this compound acts as a "heavy" tag that can be tracked throughout a chemical or biological process using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This allows researchers to follow the atoms of the methoxy group, confirming its presence in products and intermediates or revealing unexpected rearrangements and transformations. akjournals.com

For example, studies on the metabolism of methoxybenzoic acids by anaerobic bacteria have used isotopically labeled compounds to trace the metabolic fate of the methoxy group. bohrium.com Using a substrate like this compound would allow researchers to determine if the deuterated methyl group is transferred intact or if it undergoes exchange or cleavage during the metabolic process. Similarly, in a multi-step organic synthesis, the deuterium label can confirm that the methoxy group has remained at its original position. In a total synthesis of Hippeastrine, deuterated 3-methoxybenzoic acid was used, and the deuterium incorporation was monitored by ¹H NMR to track the compound through the synthetic sequence. uea.ac.uk

Another important application is the use of deuterated methoxybenzoic acids as internal standards for quantitative analysis. A method using headspace-isotope dilution GC-MS was developed for the accurate quantification of methoxyl groups in lignin (B12514952). researchgate.netrsc.org This method relies on the addition of an isotopically labeled internal standard, such as 4-(methoxy-d3)-benzoic acid, which undergoes the same chemical cleavage as the lignin methoxy groups, ensuring high accuracy and precision by correcting for variations in the procedure. rsc.org

| Application Area | Methodology | Information Gained | Reference |

|---|---|---|---|

| Metabolic Studies | Incubation with anaerobic bacteria followed by analysis of products. | Traces the fate of the methoxy group in biological pathways. | bohrium.com |

| Multi-step Synthesis | Incorporation into a synthetic route and monitoring by ¹H NMR. | Confirms the integrity and position of the methoxy group through transformations. | uea.ac.uk |

| Quantitative Analysis (Lignin) | Use as an internal standard in headspace-isotope dilution GC-MS. | Provides highly accurate quantification of methoxyl content in complex biopolymers. | researchgate.netrsc.org |

| H/D Exchange Studies | Homogeneous platinum-catalyzed exchange with D₂O. | Determines the kinetics and positional reactivity of protons on the aromatic ring. | akjournals.com |

Deuterium as a Spectroscopic Probe for Hydrogen Atom Transfer Processes

Deuterium's unique nuclear properties make it a valuable spectroscopic probe. Its nuclear spin is 1 (compared to 1/2 for protium), and its gyromagnetic ratio is significantly different. In ¹H NMR, the replacement of a proton with deuterium causes the corresponding signal to disappear. Furthermore, the C-D bond has a lower vibrational frequency than the C-H bond. These differences are exploited to simplify complex spectra and to study dynamic processes like hydrogen atom transfer.

The use of deuterated compounds like this compound enhances its utility in NMR spectroscopy for mechanistic studies. In complex molecules, selective deuteration can help assign signals by removing specific peaks and simplifying spin-spin coupling patterns. In studies of hydrogen bonding, the substitution of H with D can cause measurable changes in the chemical shifts of nearby nuclei, known as isotope effects on chemical shifts. These effects provide detailed information about hydrogen bond geometry and strength. fu-berlin.de For instance, low-temperature NMR studies of complexes between carboxylic acids and collidine have used partially deuterated samples to resolve signal splittings and link NMR parameters to hydrogen bond geometries. fu-berlin.de Although not specifically on this compound, these studies demonstrate the power of using deuteration as a spectroscopic probe for intermolecular interactions.

Studies on C-H Activation and Site-Selective Functionalization Reactions

C-H activation is a powerful strategy in modern organic synthesis that allows for the direct functionalization of otherwise unreactive carbon-hydrogen bonds. The carboxylic acid group in benzoic acids can act as a directing group, guiding a transition metal catalyst to activate a specific C-H bond, typically at the ortho position. However, achieving meta-selectivity is a significant challenge.

Studies on the C-H activation of 3-methoxybenzoic acid have explored its reactivity and the factors controlling regioselectivity. In one study, the rhodium-catalyzed coupling of 3-methoxybenzoic acid with diphenylacetylene (B1204595) was examined using various rhodium complexes. mdpi.com The results showed that the reaction produced a mixture of two regioisomers, indicating poor regioselectivity for C-H activation at the C2 versus the C6 position. mdpi.com The exact reason for the poor regioselectivity of C-H activation in methoxy-substituted arenes was not well understood until this study, which highlighted the interplay of steric and coordination effects of the methoxy group. mdpi.com

| Catalyst | Yield (%) | Regioisomeric Ratio (C2:C6) |

|---|---|---|

| [Cp*RhCl₂]₂ | 96 | 1:1.6 |

| Cp*Rh(MeCN)₃₂ | 94 | 1:1.5 |

| [Rh(cod)Cl]₂ | <5 | - |

| [Rh(cod)(OAc)]₂ | <5 | - |

The use of this compound in such C-H activation studies could further clarify the mechanism. For example, by analyzing the products for any deuterium loss or scrambling, one could probe for reversible C-D bond cleavage or other mechanistic pathways involving the methoxy group itself. Furthermore, developing methods for the site-selective introduction of deuterated functional groups is of high interest. A cobalt(II)-catalyzed C-H deuteriomethoxylation of benzamides with CD₃OD has been developed, demonstrating a method for site-selective functionalization that could be conceptually applied to other systems. mdpi.com Such methods are valuable for preparing specifically labeled compounds for the mechanistic and tracing studies described above.

Computational and Spectroscopic Characterization of Deuterated Benzoic Acids

Density Functional Theory (DFT) Studies for Molecular Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost that is well-suited for studying medium-sized organic molecules like benzoic acid derivatives. orientjchem.org DFT calculations are instrumental in predicting molecular geometries, vibrational frequencies, and electronic properties, which complement and help interpret experimental data.

DFT methods, particularly with functionals like B3LYP, are widely used to predict spectroscopic parameters. orientjchem.org By calculating the optimized molecular geometry and the corresponding vibrational modes, theoretical Infrared (IR) and Raman spectra can be generated. These calculated spectra are often scaled to correct for systematic errors arising from the approximations in the theory and basis sets, leading to excellent agreement with experimental findings. researchgate.net For instance, studies on similar molecules like 3-methoxy-2,4,5-trifluorobenzoic acid have shown that DFT calculations can accurately predict vibrational bands. orientjchem.org

Similarly, NMR chemical shifts can be predicted with high accuracy using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. nih.gov While direct DFT calculations of NMR shielding parameters for a series of compounds correlate well with experimental chemical shifts, the slope of this correlation may deviate from the ideal value of 1.0, often due to approximations in the exchange-correlation functional. aps.org Despite this, the relative shifts are typically predicted with sufficient accuracy to aid in spectral assignment. For 3-(Methoxy-d3)benzoic acid, DFT would predict a ¹³C chemical shift for the deuterated methyl carbon and the shifts for the aromatic carbons, which can be compared against experimental data for validation.

Table 1: Example of DFT-Calculated vs. Experimental Vibrational Frequencies for a Substituted Benzoic Acid Derivative Note: This table is illustrative, based on data for a related compound, 3-methoxy-2,4,5-trifluorobenzoic acid, to demonstrate the predictive power of DFT.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) (FT-IR) | Assignment |

| O-H Stretch | 3450 | 3452 | Carboxylic acid O-H |

| C=O Stretch | 1720 | 1725 | Carboxylic acid C=O |

| C-O Stretch | 1280 | 1281 | Aryl ether C-O |

| C-H Stretch (Aromatic) | 3080 | 3085 | Ring C-H |

This interactive table demonstrates the typical correlation between DFT-predicted and experimentally observed vibrational frequencies.

The reactivity and physical properties of this compound are governed by its conformational preferences and the non-covalent interactions it forms. DFT calculations are employed to explore the conformational landscape by rotating the key dihedral angles, specifically around the C-COOH and C-O(CD₃) bonds. This analysis helps identify the lowest energy conformers.

Like most benzoic acids, this compound is expected to form strong intermolecular hydrogen bonds. The most common motif is the formation of a centrosymmetric dimer, where the carboxylic acid groups of two molecules are linked by a pair of O-H···O hydrogen bonds. uky.edu DFT can be used to calculate the binding energy of this dimer, providing insight into the strength of this interaction which dictates crystal packing and influences physical properties like melting point. Studies on related molecules have shown that the nonplanarity and specific substitution patterns on the benzoic acid ring can lead to different crystalline forms, a phenomenon known as polymorphism. uky.edu

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy of Deuterated Analogs

NMR spectroscopy is a definitive tool for the structural elucidation of organic molecules. For isotopically labeled compounds, specific NMR techniques provide unparalleled detail regarding the site and extent of labeling.

The ¹H-NMR spectrum of this compound is expected to be nearly identical to that of its non-deuterated counterpart, with one critical difference: the absence of the characteristic singlet for the methoxy (B1213986) protons (typically around 3.8 ppm). The aromatic protons would still appear as a complex multiplet system.

In the ¹³C-NMR spectrum, the carbon of the deuterated methoxy group (-OCD₃) would still be present, but its signal would be a multiplet due to coupling with deuterium (B1214612) (which has a spin I=1), and it may experience a slight isotopic shift (a small change in chemical shift upon isotopic substitution). The signals for the aromatic carbons and the carboxyl carbon would remain largely unaffected.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: Chemical shifts are based on experimental data for the non-deuterated 3-Methoxybenzoic acid. chemicalbook.comrsc.org

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H (aromatic) | 7.1-7.8 | Multiplet | Complex pattern for 4 protons on the benzene (B151609) ring. |

| ¹H (methoxy) | N/A | N/A | Signal absent due to deuteration. |

| ¹H (acid) | ~12.7 | Broad Singlet | Carboxylic acid proton, position can vary. |

| ¹³C (carboxyl) | ~172 | Singlet | C=O carbon. |

| ¹³C (aromatic) | 115-160 | Multiple Singlets | Signals for the 6 aromatic carbons. |

| ¹³C (methoxy) | ~55 | Multiplet | Signal for the -OCD₃ carbon, split by deuterium. |

This interactive table outlines the expected NMR signals for the deuterated compound based on known data for its non-deuterated analog.

²H-NMR (Deuterium NMR) is the most direct method for confirming the presence and location of deuterium atoms in a molecule. wikipedia.org Since the sample is intentionally enriched, a strong signal is readily observed despite the low natural abundance of deuterium. wikipedia.org The key advantage is that the chemical shift range in ²H-NMR is identical to that of ¹H-NMR. illinois.edu

Therefore, a ²H-NMR spectrum of this compound would show a single peak at the same chemical shift where the methoxy protons appear in the ¹H-NMR spectrum of the unlabeled compound (around 3.8 ppm). This unequivocally confirms that deuteration has occurred specifically at the methoxy position. Furthermore, quantitative ²H-NMR can be used to determine the isotopic purity by comparing the integral of the deuterium signal to a known standard. acs.org Samples for ²H-NMR are typically prepared in a non-deuterated solvent to avoid a massive solvent signal overwhelming the signal from the analyte. blogspot.com

Mass Spectrometry (MS) for Isotopic Enrichment and Fragmentation Pattern Analysis

Mass spectrometry is a highly sensitive technique used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. For isotopically labeled compounds, it is the primary tool for quantifying isotopic enrichment. rsc.orgnih.gov

The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak (M⁺˙) at a mass-to-charge ratio (m/z) that is three units higher than that of the unlabeled compound (152 g/mol vs. 155 g/mol ). The fragmentation pattern would be similar to the unlabeled analog, but any fragment containing the trideuteromethoxy group would also show this +3 mass shift. A key fragmentation pathway for 3-methoxybenzoic acid involves the loss of the methoxy radical (·OCH₃) to give a fragment at m/z 121. For the deuterated analog, the loss of the ·OCD₃ radical would result in a fragment at the same m/z of 121, while the loss of a methyl radical from the molecular ion is less common. The base peak in the spectrum of 3-methoxybenzoic acid is often at m/z 135, corresponding to the loss of a hydroxyl radical. For the deuterated compound, this peak would be expected at m/z 138.

High-resolution mass spectrometry (HR-MS) is particularly powerful for determining the precise level of isotopic enrichment. nih.govrsc.org By analyzing the ion cluster around the molecular ion, the relative abundances of the unlabeled (M), partially labeled (M+1, M+2), and fully labeled (M+3) species can be accurately measured, allowing for a precise calculation of isotopic purity. rsc.orgnih.gov

Table 3: Expected Key Mass Fragments for this compound vs. 3-Methoxybenzoic acid

| Ion Description | m/z for 3-Methoxybenzoic Acid | m/z for this compound |

| [M]⁺˙ (Molecular Ion) | 152 | 155 |

| [M - OH]⁺ | 135 | 138 |

| [M - OCH₃]⁺ | 121 | N/A |

| [M - OCD₃]⁺ | N/A | 121 |

| [M - COOH]⁺ | 107 | 107 |

This interactive table compares the expected mass-to-charge ratios of the molecular ion and major fragments for both the deuterated and non-deuterated compounds.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical analytical tool for the unambiguous identification of chemical compounds by providing a highly accurate measurement of their mass. Unlike low-resolution mass spectrometry which measures nominal mass (integer mass), HRMS can determine the mass of a molecule with an accuracy of a few parts per million (ppm). This precision allows for the determination of the elemental composition of a molecule, as the exact mass is unique to a specific chemical formula. nih.gov

For this compound, the molecular formula is C₈H₅D₃O₃. The exact mass can be calculated by summing the precise masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, ²H or D, ¹⁶O).

The theoretical monoisotopic mass of this compound is calculated to be approximately 155.0656 Da. HRMS analysis of this compound would be expected to yield a measured mass that is extremely close to this theoretical value. The high mass accuracy of HRMS helps to differentiate the deuterated compound from other molecules that might have the same nominal mass but a different elemental formula. nih.gov

Table 1: Theoretical Exact Mass Calculation for this compound

| Element | Isotope | Quantity | Exact Mass (Da) | Total Mass (Da) |

| Carbon | ¹²C | 8 | 12.000000 | 96.000000 |

| Hydrogen | ¹H | 5 | 1.007825 | 5.039125 |

| Deuterium | ²H | 3 | 2.014102 | 6.042306 |

| Oxygen | ¹⁶O | 3 | 15.994915 | 47.984745 |

| Total | 155.066176 |

Note: The calculated exact mass serves as a reference for experimental determination by HRMS.

Elucidation of Fragmentation Pathways in Deuterated Molecules

Mass spectrometry not only provides the molecular weight of a compound but also offers structural information through the analysis of its fragmentation patterns. When a molecule is ionized in the mass spectrometer, the resulting molecular ion can break apart into smaller, characteristic fragment ions. The presence of deuterium atoms in this compound serves as a label, allowing for the detailed tracking of fragments containing the methoxy group.

The fragmentation of non-deuterated benzoic acid derivatives typically involves key losses, such as the loss of a hydroxyl group (-OH), a carboxyl group (-COOH), or a methoxy group (-OCH₃). fu-berlin.de For this compound, the fragmentation is expected to follow similar pathways, but the mass-to-charge (m/z) ratio of the fragments containing the deuterated methoxy group will be shifted by 3 mass units compared to its non-deuterated counterpart.

Common fragmentation pathways for benzoic acids include the loss of water and carbon monoxide. fu-berlin.de In the case of this compound (molecular ion [M]⁺• at m/z 155), significant fragmentation events would include:

Loss of the deuterated methyl group (•CD₃): This fragmentation would lead to a fragment ion at m/z 140.

Loss of the deuterated methoxy radical (•OCD₃): This would result in the formation of a benzoyl cation derivative at m/z 121.

Loss of the carboxyl group (•COOH): This fragmentation yields a deuterated methoxybenzene radical cation at m/z 111.

By comparing the mass spectrum of this compound with that of standard 3-methoxybenzoic acid, the shifts in fragment masses confirm the location of the deuterium label and help in the complete structural elucidation.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Description |

| 155 ([M]⁺•) | •CD₃ | 140 | Loss of the deuterated methyl radical |

| 155 ([M]⁺•) | •OCD₃ | 121 | Loss of the deuterated methoxy radical |

| 155 ([M]⁺•) | •COOH | 111 | Loss of the carboxyl radical |

| 121 | CO | 93 | Loss of carbon monoxide from the benzoyl cation |

Vibrational Spectroscopy (FT-IR and FT-Raman) for Structural Elucidation and Vibrational Mode Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, is a powerful non-destructive method for investigating molecular structures. These techniques probe the vibrational modes of a molecule, which are dependent on the masses of the atoms and the strength of the chemical bonds connecting them. The substitution of hydrogen with deuterium leads to a predictable shift in the vibrational frequencies of the bonds involving the deuterium atom, a phenomenon known as the isotopic effect. researchgate.net

For this compound, the most significant changes in the vibrational spectra compared to the non-deuterated analog are expected for the modes involving the C-D bonds of the methoxy group. According to the principles of vibrational spectroscopy, the frequency of a stretching vibration is inversely proportional to the square root of the reduced mass of the two atoms. Since deuterium is approximately twice as heavy as hydrogen, the C-D stretching vibrations will appear at a lower frequency (wavenumber) than the corresponding C-H stretches.

C-D Stretching: The symmetric and asymmetric C-H stretching vibrations of a methoxy group typically appear in the 2800-3000 cm⁻¹ region. For the -OCD₃ group, these C-D stretching modes are expected to shift to a lower frequency, typically in the 2000-2250 cm⁻¹ range. This clear shift provides a distinct spectral signature for the deuterium labeling.

Carboxylic Acid Modes: The characteristic vibrations of the carboxylic acid group are largely unaffected by the deuteration of the distant methoxy group. The O-H stretching of the carboxylic acid dimer typically appears as a very broad band in the 2500-3300 cm⁻¹ region. The C=O stretching vibration is expected as a strong band around 1680-1710 cm⁻¹. core.ac.uk

Aromatic Ring Modes: The C-H stretching vibrations of the aromatic ring are expected above 3000 cm⁻¹, while the C=C stretching vibrations within the ring typically appear in the 1400-1600 cm⁻¹ region. ias.ac.in

FT-Raman spectroscopy provides complementary information to FT-IR. While C=O and O-H stretches are strong in the IR spectrum, aromatic ring vibrations and symmetric stretches are often more intense in the Raman spectrum. ias.ac.inresearchgate.net The analysis of both FT-IR and FT-Raman spectra allows for a more complete assignment of the vibrational modes of this compound.

Table 3: Key Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Spectroscopy Method |

| Aromatic C-H Stretch | Ar-H | 3000 - 3100 | FT-IR, FT-Raman |

| O-H Stretch (dimer) | -COOH | 2500 - 3300 (broad) | FT-IR |

| C-D Stretch | -OCD₃ | 2000 - 2250 | FT-IR, FT-Raman |

| C=O Stretch | -COOH | 1680 - 1710 | FT-IR |

| Aromatic C=C Stretch | Ar-C=C | 1400 - 1600 | FT-IR, FT-Raman |

| C-O Stretch | Ar-O, O-C | 1200 - 1300 | FT-IR |

Advanced Research Avenues and Methodological Considerations

Development of Novel Deuteration Reagents and Catalytic Systems

The synthesis of deuterated compounds like 3-(Methoxy-d3)benzoic acid relies on the availability of efficient and selective deuteration reagents and catalytic systems. Deuterium (B1214612) oxide (D₂O) is often favored as a cheap, safe, and convenient deuterium source. nih.govrsc.org

Recent advancements have focused on developing novel catalytic systems that can effectively utilize D₂O for the deuteration of aromatic compounds.

Key Catalytic Systems for Aromatic Deuteration

| Catalyst System | Deuterium Source | Key Features | Reference |

| Ruthenium-based catalysts with amine additives | D₂O | Enables C-H activation and deuteration of aromatic carbonyl compounds via a transient directing group. Cost-effective alternative to iridium catalysts. | nih.govresearchgate.net |

| Cationic Rhodium(III) catalysts | D₂O | Effective for ortho-deuteration of aromatic compounds with carboxylic acid directing groups, using low catalyst loadings. | acs.org |

| Tris(pentafluorophenyl)borane | D₂O | A metal-free system for the regioselective deuteration of (hetero)aromatic derivatives under mild conditions. | tcichemicals.com |

| Palladium(0)/benzoic acid | D₂O | Enables the synthesis of highly deuterated organics through sequential reactions involving H/D scrambling. | rsc.org |

These systems offer various advantages, including high functional group tolerance and the ability to achieve high levels of deuterium incorporation. nih.govtcichemicals.com For a molecule like this compound, these catalytic methods could potentially be applied to a precursor molecule to introduce the deuterated methoxy (B1213986) group or deuterate the aromatic ring itself. The development of such cost-efficient and scalable methods is crucial for the broader application of deuterated compounds in research and industry. nih.gov

Challenges and Best Practices in Deuterium Labeling and Isotopic Purity Assessment

A critical aspect of working with deuterated compounds is ensuring their isotopic purity, which is the percentage of the desired deuterated isotopologue in the sample. nih.gov Inaccuracies in isotopic purity can lead to erroneous interpretations of experimental results, particularly in quantitative mass spectrometry and kinetic isotope effect studies. rsc.orgrsc.org

Several challenges are associated with deuterium labeling and purity assessment:

Incomplete Labeling: Achieving 100% deuterium incorporation is often difficult, leading to a mixture of isotopologues.

Isotopic Scrambling: Unintended exchange of deuterium atoms can occur during synthesis or analysis.

Analytical Method Limitations: The choice of analytical technique can influence the accuracy of the purity assessment.

To address these challenges, a combination of analytical techniques is often employed. High-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary tools for this purpose. rsc.orgrsc.orgresearchgate.net

Comparison of Analytical Techniques for Isotopic Purity Assessment

| Technique | Advantages | Disadvantages | Reference |

| High-Resolution Mass Spectrometry (HR-MS) | Rapid, highly sensitive, requires very low sample consumption, and can be performed without deuterated solvents. | May not provide precise information on the position of the label without tandem MS. | nih.govresearchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information, including the precise location of the deuterium labels. Can also give insights into the relative percent isotopic purity. | Less sensitive than MS, requires larger sample amounts, and can be more time-consuming. | rsc.orgresearchgate.net |

A robust strategy for evaluating isotopic enrichment involves using LC-ESI-HR-MS to determine the distribution of isotopologues and calculating the percentage of isotopic purity, followed by NMR analysis to confirm the structural integrity and the position of the deuterium labels. rsc.orgrsc.org This dual-method approach provides a comprehensive and reliable assessment of the quality of the deuterated compound.

Future Prospects for Isotope-Labeled Benzoic Acid Derivatives in Chemical Biology

Isotope-labeled compounds are invaluable tools in chemical biology for elucidating enzyme mechanisms and tracing metabolic pathways. nih.govnih.govresearchgate.net Deuterium-labeled molecules like this compound have significant potential in these non-pharmacological applications.

Enzyme Mechanism Elucidation: The kinetic isotope effect (KIE) is a powerful tool for studying the rate-determining steps of enzymatic reactions. nih.govmdpi.com By comparing the reaction rates of a deuterated substrate with its non-deuterated counterpart, researchers can infer whether a specific C-H bond is broken in the transition state of the reaction. researchgate.netmdpi.com For example, if an enzyme were to metabolize the methoxy group of 3-methoxybenzoic acid, using this compound would likely exhibit a KIE, providing evidence for the involvement of that C-H(D) bond in the catalytic mechanism. This approach has been used to elucidate the mechanisms of various enzymes. nih.govnih.gov

Metabolic Pathway Tracing: Deuterium-labeled compounds can serve as tracers to follow the metabolic fate of molecules in biological systems. researchgate.netnih.govmeduniwien.ac.at Deuterium metabolic imaging (DMI) is an emerging technique that uses MRI to non-invasively track the metabolism of deuterated substrates in vivo. nih.govescholarship.orgnih.gov While often used with substrates like glucose or acetate, the principle can be extended to other molecules. meduniwien.ac.atnih.gov A deuterated benzoic acid derivative could be used to trace its uptake, distribution, and transformation within a model organism or cell culture, providing insights into xenobiotic metabolism pathways. Stable isotope-labeled benzoic acid derivatives have also been used to create internal standards for quantifying lipids in complex biological mixtures. nih.govnih.gov

The future prospects for compounds like this compound in chemical biology are tied to the continued development of sensitive analytical techniques and the increasing need for precise molecular probes to unravel complex biological processes.

Conclusion

Summary of Key Contributions of 3-(Methoxy-d3)benzoic Acid Research to Chemical Science

While dedicated research publications focusing exclusively on this compound are scarce, its value can be inferred from the applications of its non-deuterated counterpart, 3-methoxybenzoic acid, and similarly deuterated compounds.

A Versatile Intermediate in Synthesis: 3-Methoxybenzoic acid is a known intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. chemixl.com The deuterated analogue, this compound, would serve as a crucial building block for introducing a stable isotopic label into more complex molecules. This allows researchers to track the metabolic fate of a drug candidate or to elucidate complex reaction pathways without altering the fundamental chemical properties of the parent molecule.

Probing Reaction Mechanisms: The replacement of protium (B1232500) with deuterium (B1214612) in the methoxy (B1213986) group creates a heavier isotope, which can influence the kinetics of reactions involving the cleavage of the C-O or C-H bonds of the methoxy group. This "kinetic isotope effect" is a powerful tool for chemists to determine the rate-limiting step of a reaction and to gain a deeper understanding of its mechanism.

Internal Standards in Analytical Chemistry: Deuterated compounds are widely used as internal standards in mass spectrometry-based quantification. Although the 4-methoxy-d3 isomer has been specifically mentioned for this purpose in lignin (B12514952) analysis, this compound could similarly serve as a reliable internal standard for the quantification of 3-methoxybenzoic acid or related analytes in complex biological or environmental samples. researchgate.net Its distinct mass would allow for clear differentiation from the non-deuterated analyte, leading to more accurate and precise measurements.

Broader Implications of Deuterium Labeling in Advancing Scientific Knowledge

The strategic replacement of hydrogen with deuterium, as exemplified by this compound, has far-reaching implications across numerous scientific disciplines. This technique, known as deuterium labeling, provides a non-invasive window into the intricate workings of chemical and biological systems.

Elucidating Metabolic Pathways: One of the most significant applications of deuterium labeling is in metabolic research. By incorporating deuterium into a drug molecule or a metabolite, scientists can trace its journey through a biological system. This helps in identifying metabolic products, understanding metabolic rates, and elucidating the enzymes involved in the biotransformation of compounds.

Enhancing Drug Efficacy and Safety: Deuteration can strategically alter the metabolic profile of a drug. By replacing hydrogen with deuterium at a site of metabolic attack, the rate of metabolism can be slowed down. This can lead to improved pharmacokinetic properties, such as a longer half-life and increased drug exposure, potentially resulting in enhanced efficacy and a more favorable safety profile.

Advancements in Spectroscopic Analysis: Deuterated compounds are indispensable in nuclear magnetic resonance (NMR) spectroscopy. Deuterated solvents are routinely used to avoid overwhelming signals from the solvent's protons. Furthermore, site-specific deuterium labeling can simplify complex NMR spectra and provide valuable structural and dynamic information about molecules.

| Application of Deuterium Labeling | Scientific Discipline | Impact |

| Metabolic Pathway Tracing | Pharmacology, Biochemistry | Understanding drug fate and biological processes. |

| Kinetic Isotope Effect Studies | Organic Chemistry | Elucidation of reaction mechanisms. |

| Improved Pharmacokinetics | Medicinal Chemistry | Development of more effective and safer drugs. |

| Internal Standards | Analytical Chemistry | Accurate quantification of molecules in complex mixtures. |

| NMR Spectroscopy | Structural Biology, Chemistry | Detailed structural and dynamic analysis of molecules. |

Outlook on Emerging Research Opportunities and Methodological Advancements for Deuterated Compounds

The field of deuterated compounds is continually evolving, with ongoing research focused on developing novel synthetic methodologies and expanding their applications.

Novel Synthetic Methods: The development of more efficient, selective, and cost-effective methods for deuterium incorporation is a key area of research. This includes the advancement of catalytic C-H activation/deuteration reactions and the use of novel deuterating agents. Such advancements will make a wider range of deuterated compounds, including specifically labeled isomers like this compound, more accessible to the scientific community.

Expanding Applications in Materials Science: Deuteration is finding increasing use in materials science. The substitution of hydrogen with deuterium can influence the photophysical and electronic properties of organic materials, leading to the development of more stable and efficient organic light-emitting diodes (OLEDs) and other electronic devices.

"Heavy Drugs" and De Novo Drug Design: The concept of "heavy drugs," where deuterium is strategically incorporated to improve a drug's properties, is gaining significant traction. Beyond modifying existing drugs, there is a growing interest in the de novo design of deuterated drug candidates from the early stages of the drug discovery process. This approach allows for the proactive optimization of metabolic stability and pharmacokinetic profiles.

The future of research on deuterated compounds is bright, with the potential to drive innovation across the chemical sciences. While the specific story of this compound is still being written, its potential as a tool and a building block underscores the profound and expanding impact of deuterium labeling in the quest for scientific knowledge.

Q & A

Q. What analytical methods are recommended for characterizing 3-(Methoxy-d3)benzoic acid in research settings?

To confirm the structure and isotopic purity of this compound, researchers should employ:

- Nuclear Magnetic Resonance (NMR) : The deuterated methoxy group (CD₃) will exhibit distinct splitting patterns in ¹H NMR (e.g., absence of proton signals at ~3.8 ppm for methoxy protons).

- Mass Spectrometry (MS) : High-resolution MS can verify the molecular ion ([M+H]⁺) and isotopic enrichment (e.g., +3 Da shift due to three deuterium atoms).

- Isotopic Purity Analysis : Quantify deuterium incorporation using GC-MS with non-deuterated analogs as references .

Q. What safety protocols are essential when handling this compound?

- Personal Protective Equipment (PPE) : Use chemical-resistant gloves (e.g., nitrile), lab coats, and safety goggles.

- Ventilation : Work in a fume hood to avoid inhalation of fine particles.

- Waste Disposal : Segregate deuterated waste and consult institutional guidelines for hazardous isotope disposal .

Advanced Questions

Q. How does this compound enhance analytical accuracy in lignin methoxyl group quantification?

This compound serves as an isotopically labeled internal standard in headspace-isotope dilution (HS-ID) GC-MS. Key advantages:

- Error Reduction : Compensates for matrix effects and instrumental variability during lignin methoxyl group analysis.

- Robustness : Enables precise quantification in complex matrices (e.g., technical lignins) by matching the deuterated standard’s extraction efficiency with native methoxyl groups .

- Methodology :

Q. What synthetic strategies are viable for preparing deuterated benzoic acid derivatives like this compound?

- Deuterium Exchange : React non-deuterated methoxy precursors (e.g., 3-methoxybenzoic acid) with deuterated reagents (e.g., D₂O or CD₃I) under controlled conditions.

- Catalytic Methods : Use palladium catalysts in deuterium gas (D₂) environments for selective hydrogen-deuterium exchange.

- Quality Control : Validate isotopic purity via NMR and MS, ensuring ≥98% deuterium incorporation for reliable internal standards .

Q. How can researchers resolve contradictions in deuterated compound stability data during long-term storage?

- Controlled Storage : Store at –20°C in airtight, light-resistant containers to minimize deuterium loss.

- Stability Monitoring : Periodically analyze isotopic purity via MS.

- Matrix Effects : Test stability in specific solvents (e.g., DMSO or methanol) to identify degradation pathways .

Key Considerations for Experimental Design

Retrosynthesis Analysis